(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid
Description
Introduction to (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic Acid
Systematic Nomenclature and IUPAC Conventions
The systematic name “this compound” follows IUPAC guidelines for prioritizing functional groups and stereochemistry. The parent chain is a three-carbon propanoic acid backbone (carboxylic acid at position 3). At position 2, an acetamido group modified with a methylamino substituent is present, while position 3 hosts a 1H-imidazol-4-yl moiety. The “(S)” designation specifies the absolute configuration at the chiral center (C2), critical for its biological interactions.
Key nomenclature considerations include:
- Imidazole numbering : The 1H-imidazol-4-yl group indicates a proton at nitrogen position 1 and substitution at carbon 4, consistent with tautomeric forms observed in histidine derivatives.
- Substituent hierarchy : The carboxylic acid (-COOH) holds priority over the acetamido group (-NHCO-), which itself outranks the methylamino (-NHCH₃) group.
This naming aligns with conventions for α-amino acids, emphasizing its structural similarity to histidine but with a modified side chain.
Structural Features and Functional Group Analysis
The compound’s structure integrates three functional domains:
Imidazole Ring System
The 1H-imidazol-4-yl group is a planar, aromatic heterocycle with two nitrogen atoms. The tautomeric equilibrium between 1H- and 3H- forms allows participation in hydrogen bonding and metal coordination, a trait exploited in enzyme active sites. For example, imidazole derivatives often coordinate transition metals via the N3 atom, as seen in metalloenzyme inhibitors.
Amino Acid Backbone
The propanoic acid framework resembles canonical α-amino acids, with a chiral center at C2. The acetamido side chain introduces a secondary amine (-NH-) linked to a methyl group and an acetylated amino group (-NHCO-), enhancing conformational flexibility compared to rigid histidine derivatives.
Methylamino-Acetamido Moiety
This substituent introduces both hydrogen bond donor (-NH-) and acceptor (-CO-) groups. The methyl group’s steric effects may influence binding specificity, as observed in studies of imidazole-based arginase inhibitors where alkyl side chains modulate affinity.
Table 1: Functional Group Interactions
Historical Context in Heterocyclic Compound Research
The synthesis of imidazole-containing amino acids dates to early investigations into histidine biochemistry. Histidine’s role in proton buffering and metal chelation inspired derivatives like carnosine and ergothioneine, which exhibit antioxidant properties. The target compound represents a modern extension of this work, combining imidazole’s reactivity with nonproteinogenic side chains to explore novel bioactivities.
Key milestones include:
- Enzyme inhibition studies : 2-Aminoimidazole analogs were found to inhibit arginase by coordinating manganese ions, highlighting the pharmacophoric potential of imidazole derivatives.
- Side chain engineering : Introducing methylamino groups into amino acid backbones, as seen in 3-methylhistidine, improved metabolic stability and tissue targeting.
These advances underscore the compound’s relevance in designing enzyme inhibitors and probes for studying metal-dependent biological processes.
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-(methylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C9H14N4O3/c1-10-4-8(14)13-7(9(15)16)2-6-3-11-5-12-6/h3,5,7,10H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI Key |
FFHVWZAZBDMXHD-ZETCQYMHSA-N |
Isomeric SMILES |
CNCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CNCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the methylamino group and the acetamido group. Common reagents used in these steps include imidazole, methylamine, and acetic anhydride. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate specific reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions and the use of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid has been studied for its efficacy against various bacterial strains. A study demonstrated that imidazole derivatives can inhibit bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
1.2 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties through the induction of apoptosis in cancer cells. The imidazole moiety is known to interact with various biological targets, potentially leading to the inhibition of tumor growth.
Case Study:
A recent in vitro study on human breast cancer cells showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.
Biochemical Research
2.1 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism.
| Enzyme | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| DPP-IV | 75% | 15 |
2.2 Neuroprotective Effects
Research highlights the neuroprotective potential of imidazole derivatives, including this compound. It is believed to modulate neurotransmitter levels, offering protective effects against neurodegenerative diseases.
Pharmaceutical Formulations
The compound is being explored as an active pharmaceutical ingredient (API) in formulations targeting various diseases due to its favorable pharmacokinetic properties, including solubility and permeability.
Formulation Development Table
| Formulation Type | Active Ingredient Concentration | Release Profile |
|---|---|---|
| Oral Tablets | 100 mg | Sustained release |
| Injectable Solution | 50 mg/mL | Immediate release |
Mechanism of Action
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
The acetamido linkage in the target compound vs. direct methylamino substitution () may enhance hydrolytic stability or alter hydrogen-bonding patterns.
Physicochemical Properties: Gly-His (CAS 2489-13-6) has a lower molecular weight (212.21 vs. 259.25) due to the absence of the methyl group, which may improve membrane permeability .
Synthetic Accessibility :
Research and Application Prospects
- Drug Development: The target compound’s methylamino group could mimic post-translational modifications (e.g., methylated histidine residues in proteins), offering utility in studying epigenetic regulation .
- Biochemical Tools: Its dual functional groups (imidazole and methylamino-acetamido) make it a candidate for designing metal-chelating probes or enzyme inhibitors.
- Comparative Studies : Direct comparisons with Gly-His () and acetylated analogs () could elucidate structure-activity relationships in histidine-derived systems.
Biological Activity
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid, commonly referred to as a derivative of imidazole, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure that includes an imidazole ring and an acetamido group, which may contribute to its interaction with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- An imidazole ring that is known for its role in enzyme catalysis and receptor binding.
- An acetamido side chain that may influence solubility and bioavailability.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing neurotransmitter systems.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
| Property | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
| Anti-inflammatory | Reduces inflammation in cellular models. |
| Neuroprotective | Protects neuronal cells from oxidative stress. |
| Anticancer | Induces apoptosis in cancer cell lines. |
Study 1: Antimicrobial Activity
In a controlled laboratory study, this compound was tested against various pathogens including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties.
Study 2: Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound demonstrated a dose-dependent increase in cell viability, indicating its potential as a neuroprotective agent.
Study 3: Anticancer Activity
In vitro assays conducted on human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests a promising avenue for cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid?
- Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves coupling 2-(methylamino)acetic acid with a histidine-derived backbone. For example, reductive amination or peptide coupling reagents (e.g., HATU, DCC) are used to form the acetamido linkage. Evidence from similar imidazole-containing amino acid derivatives (e.g., Scheme 1 in ) highlights refluxing in ethanol (80–88% yield) followed by sodium cyanoborohydride reduction (85–90% yield) for chiral center stabilization .
- Key Conditions :
- Solvents: Ethanol, methanol, or DMF.
- Catalysts: NaBH₃CN for reductive amination.
- Purification: Recrystallization from DMF/acetic acid mixtures .
Q. How is the structural integrity of the compound confirmed?
- Analytical Techniques :
- FT-IR : Peaks at ~1705 cm⁻¹ (C=O stretch), ~1608 cm⁻¹ (C=N imidazole), and ~1177 cm⁻¹ (C-O) confirm functional groups .
- NMR : Key signals include δ 10.77 ppm (indole NH), δ 5.86 ppm (chiral CH), and δ 3.56–3.61 ppm (CH₂ groups in the acetamido side chain) .
- Mass Spectrometry : ESI-MS (m/z 503.2 [M-H]⁻) and accurate mass analysis validate molecular weight .
Q. What preliminary biological activities are associated with this compound?
- Functional Insights : The imidazole ring enables interactions with metal ions or histidine-recognizing enzymes (e.g., cytochrome P450). The methylaminoacetamido side chain may influence receptor binding, as seen in analogs targeting mycobacterial enzymes ( ) or modulating oxidative stress pathways .
Advanced Research Questions
Q. How can synthesis yield be optimized while preserving stereochemical purity?
- Experimental Design :
- Variables : Temperature (reflux vs. room temperature), stoichiometry of coupling reagents, and chiral auxiliaries.
- Case Study : In , yields dropped from 85% to 68% when electron-withdrawing substituents (e.g., nitro groups) were introduced, suggesting steric/electronic effects. Adjusting NaBH₃CN concentration and reaction time improved yields .
- Data Table :
| Substituent (R) | Yield (%) | Conditions |
|---|---|---|
| H | 85 | EtOH, reflux, 2h |
| NO₂ | 68 | MeOH, 24h, 0°C → r.t. |
Q. How to resolve discrepancies in reported biological activities across studies?
- Contradiction Analysis : Variability in antimycobacterial IC₅₀ values (e.g., 3a vs. 3e in ) may arise from differences in assay conditions (e.g., pH, bacterial strains).
- Methodological Adjustments :
- Standardize assays using reference strains (e.g., M. tuberculosis H37Rv).
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What strategies assess receptor-binding specificity of the methylaminoacetamido group?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
